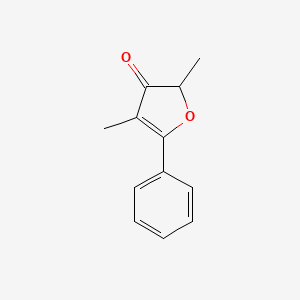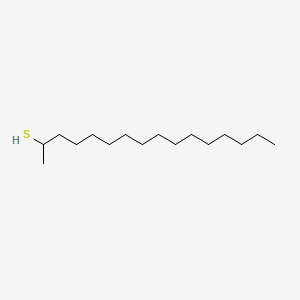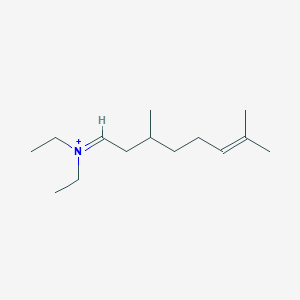
9-Oxo-9H-xanthene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9H-xanthene-2-carbonyl chloride: is an organic compound with the molecular formula C14H9ClO2. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a carbonyl chloride group at the 2-position and a ketone group at the 9-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-2-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxo-9H-xanthene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with aromatic imines to form β-lactams.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Cycloaddition Reactions: Aromatic imines and ketenes are commonly used in cycloaddition reactions, typically under reflux conditions.
Major Products:
Esters and Amides: Formed through nucleophilic substitution.
β-Lactams: Formed through cycloaddition reactions with aromatic imines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Oxo-9H-xanthene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties. For example, β-lactams derived from this compound have shown moderate to excellent activity against Plasmodium falciparum .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable derivatives makes it useful in various applications .
Wirkmechanismus
The mechanism of action of 9-Oxo-9H-xanthene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including esters, amides, and β-lactams .
Vergleich Mit ähnlichen Verbindungen
9-Oxo-9H-xanthene-2-carboxylic acid: The precursor to 9-Oxo-9H-xanthene-2-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Thioxanthone: A structurally similar compound with a sulfur atom replacing one of the oxygen atoms in the xanthene ring.
Uniqueness: this compound is unique due to its dual functional groups (carbonyl chloride and ketone), which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Eigenschaften
CAS-Nummer |
64026-58-0 |
|---|---|
Molekularformel |
C14H7ClO3 |
Molekulargewicht |
258.65 g/mol |
IUPAC-Name |
9-oxoxanthene-2-carbonyl chloride |
InChI |
InChI=1S/C14H7ClO3/c15-14(17)8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)18-12/h1-7H |
InChI-Schlüssel |
TVGNILIFMJRWIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)




